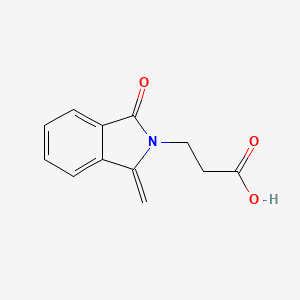
3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化学反应分析
3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
科学研究应用
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid exhibit significant anticancer properties. A study highlighted the synthesis of related compounds that demonstrated antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . These findings suggest that this compound could serve as a scaffold for developing novel anticancer agents.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the inhibition of specific cellular pathways crucial for tumor growth and survival. The structure of this compound allows for interactions with biomolecules that may disrupt cancer cell proliferation and induce apoptosis .
Proteomics
Protein Interaction Studies
In proteomics, this compound is utilized to investigate protein interactions and modifications. Its ability to modify protein structures makes it a valuable tool in understanding complex biological systems and the role of specific proteins in disease processes.
Chemical Reactivity
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the exploration of protein-ligand interactions and the development of targeted therapies.
Synthetic Organic Chemistry
Versatile Small Molecule Scaffold
This compound serves as a versatile scaffold in synthetic organic chemistry, allowing researchers to create a variety of derivatives with potential biological activities. Its unique isoindole structure enables the introduction of different functional groups, leading to compounds with tailored properties for specific applications .
Reactivity Profiles
The reactivity of this compound includes:
- Oxidation: Can form various oxidation products under specific conditions.
- Reduction: Leads to reduced derivatives that may have different biological activities.
- Substitution Reactions: Functional groups can be replaced or modified to enhance activity or selectivity.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Anticancer Activity | Demonstrated IC50 values between 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines | Potential for developing new anticancer drugs |
| Proteomic Applications | Used to study protein interactions and modifications | Enhances understanding of disease mechanisms |
| Synthetic Applications | Serves as a scaffold for creating diverse derivatives | Broadens the scope for drug discovery |
作用机制
相似化合物的比较
3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid can be compared to other similar compounds such as:
生物活性
3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid, with the CAS number 923120-68-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
The molecular formula of this compound is C12H11NO3, with a molecular weight of 217.22 g/mol. It exists as a crystalline solid and has been characterized for its stability and purity levels, which are typically above 95% in commercial preparations .
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and potential therapeutic effects against certain diseases.
- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of various tumor cell lines. For instance, research indicates that similar isoindole derivatives exhibit significant antiproliferative activity against human cancer cells, suggesting that this compound may have similar properties .
- Neuroprotective Properties : Some derivatives of isoindole compounds have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The potential for this compound to protect neuronal cells from oxidative stress warrants further investigation.
Biological Activity Summary Table
Case Studies
Several studies have explored the biological effects of isoindole derivatives similar to this compound:
- Study on Antiproliferative Activity : A recent study demonstrated that isoindole derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative effects. This suggests that our compound may also exhibit similar potency .
- Neuroprotective Study : Research involving isoindole compounds has shown their ability to protect against neuronal damage induced by toxic agents. This protective effect was attributed to their antioxidant properties and ability to modulate apoptotic pathways .
属性
IUPAC Name |
3-(1-methylidene-3-oxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-9-4-2-3-5-10(9)12(16)13(8)7-6-11(14)15/h2-5H,1,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANURYXAIPKNMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)N1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













